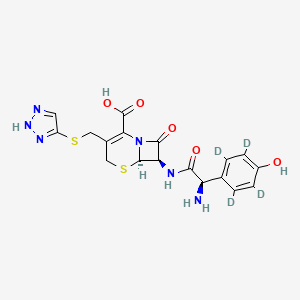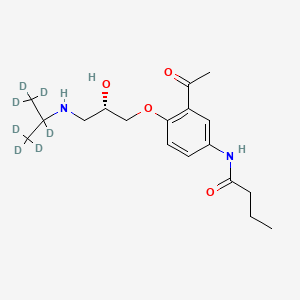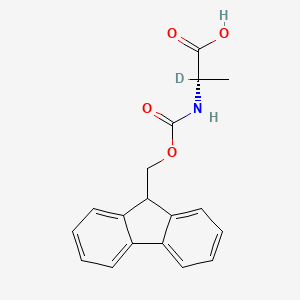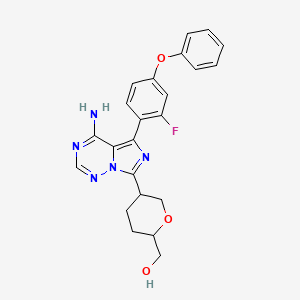
Btk-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Btk-IN-6 is a potent and selective inhibitor of Bruton’s tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other immune cells. Bruton’s tyrosine kinase is involved in the development, differentiation, and activation of B cells, making it a significant target for therapeutic intervention in various B-cell malignancies and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-6 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of palladium catalysts, bases, and solvents such as dimethylformamide and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
Btk-IN-6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Btk-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of Bruton’s tyrosine kinase inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of Bruton’s tyrosine kinase in B-cell signaling and immune responses.
Medicine: Explored as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Bruton’s tyrosine kinase
Wirkmechanismus
Btk-IN-6 exerts its effects by binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, such as phospholipase C gamma and nuclear factor kappa B, which are essential for B-cell activation and proliferation. The inhibition of Bruton’s tyrosine kinase disrupts B-cell receptor signaling, leading to reduced B-cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ibrutinib
- Zanubrutinib
- Acalabrutinib
- Orelabrutinib
Uniqueness of Btk-IN-6
This compound is unique in its high selectivity and potency for Bruton’s tyrosine kinase compared to other inhibitors. It exhibits fewer off-target effects and has a favorable pharmacokinetic profile, making it a promising candidate for therapeutic development. Additionally, this compound has shown efficacy in preclinical models of B-cell malignancies and autoimmune diseases, highlighting its potential as a versatile and effective Bruton’s tyrosine kinase inhibitor .
Eigenschaften
Molekularformel |
C23H22FN5O3 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
[5-[4-amino-5-(2-fluoro-4-phenoxyphenyl)imidazo[5,1-f][1,2,4]triazin-7-yl]oxan-2-yl]methanol |
InChI |
InChI=1S/C23H22FN5O3/c24-19-10-16(32-15-4-2-1-3-5-15)8-9-18(19)20-21-22(25)26-13-27-29(21)23(28-20)14-6-7-17(11-30)31-12-14/h1-5,8-10,13-14,17,30H,6-7,11-12H2,(H2,25,26,27) |
InChI-Schlüssel |
MKSXBKOJSBEIQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OCC1C2=NC(=C3N2N=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


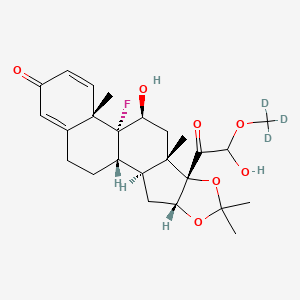
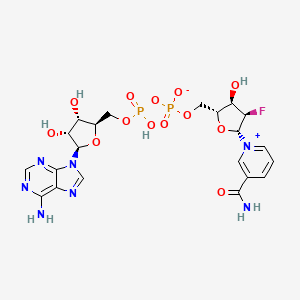
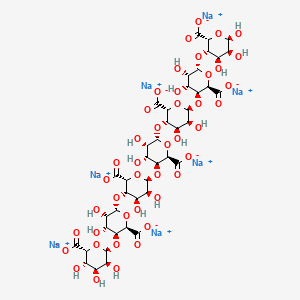
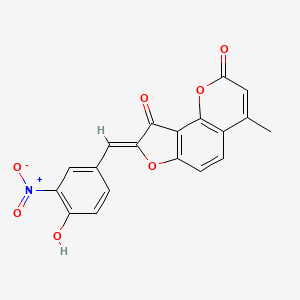
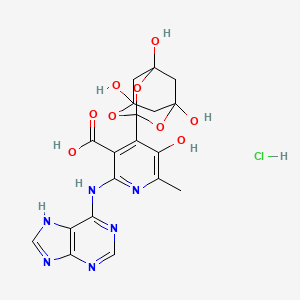
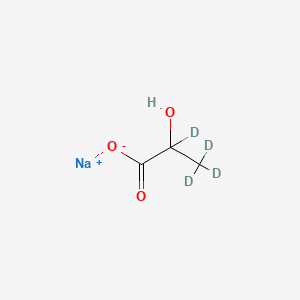

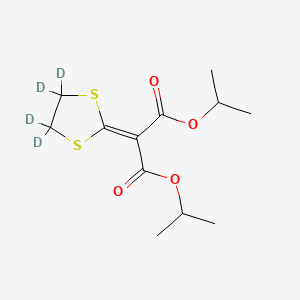
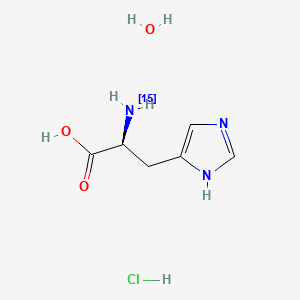

![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
